3-amino-5H,7H-furo[3,4-b]pyridin-7-one 3-amino-5H,7H-furo[3,4-b]pyridin-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC12945599
InChI: InChI=1S/C7H6N2O2/c8-5-1-4-3-11-7(10)6(4)9-2-5/h1-2H,3,8H2
SMILES: C1C2=C(C(=O)O1)N=CC(=C2)N
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol

3-amino-5H,7H-furo[3,4-b]pyridin-7-one

CAS No.:

Cat. No.: VC12945599

Molecular Formula: C7H6N2O2

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

3-amino-5H,7H-furo[3,4-b]pyridin-7-one -

Specification

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
IUPAC Name 3-amino-5H-furo[3,4-b]pyridin-7-one
Standard InChI InChI=1S/C7H6N2O2/c8-5-1-4-3-11-7(10)6(4)9-2-5/h1-2H,3,8H2
Standard InChI Key WRAGTTXDBQMDLX-UHFFFAOYSA-N
SMILES C1C2=C(C(=O)O1)N=CC(=C2)N
Canonical SMILES C1C2=C(C(=O)O1)N=CC(=C2)N

Introduction

3-Amino-5H,7H-furo[3,4-b]pyridin-7-one is a heterocyclic compound characterized by a fused furan and pyridine ring system. The presence of an amino group at the 3-position of the pyridine ring contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural similarity to other biologically active compounds.

Synthesis Methods

The synthesis of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one typically involves multi-step organic reactions. While specific detailed methods are not widely documented, general approaches for synthesizing similar heterocyclic compounds often include cyclization reactions of appropriate precursors under controlled conditions. Solvents such as dichloromethane or ethanol may be used, depending on the reaction conditions.

Biological Activities and Applications

Research into the biological activities of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one is ongoing, but its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry. Compounds with similar fused ring systems have been studied for their anticancer, antimicrobial, and antiviral properties.

Potential ApplicationDescription
Anticancer ActivitySimilar compounds have shown promise in inhibiting cancer cell growth.
Antimicrobial ActivityThe compound's structure may allow it to interact with microbial targets.
Antiviral ActivityPotential for inhibiting viral replication due to its heterocyclic structure.

Comparison with Similar Compounds

3-Amino-5H,7H-furo[3,4-b]pyridin-7-one shares structural similarities with other heterocyclic compounds known for their biological activities. For example, 7-hydroxyfuro[3,4-b]pyridin-5(7H)-one and 5-hydroxy-5H,7H-furo[3,4-B]pyridin-7-one have been studied for their potential therapeutic effects.

CompoundStructure TypeUnique Features
7-Hydroxyfuro[3,4-b]pyridin-5(7H)-oneFused pyridine and furan ringsHydroxyl group at the 7-position
5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-oneFused pyridine and furan ringsHydroxyl group at the 5-position
3-Amino-5H,7H-furo[3,4-b]pyridin-7-oneFused pyridine and furan ringsAmino group at the 3-position

Future Research Directions

Future studies on 3-amino-5H,7H-furo[3,4-b]pyridin-7-one should focus on its synthesis optimization, biological activity screening, and potential applications in drug development. The compound's unique structure presents opportunities for exploring new therapeutic targets and mechanisms of action.

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